molecular formula C14H25NO3 B2714135 Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate CAS No. 1551896-48-0

Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate

Cat. No. B2714135
CAS RN: 1551896-48-0
M. Wt: 255.358
InChI Key: ZTVMKAWYUKNADP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate is likely a synthetic organic compound. It seems to contain functional groups such as an ester, an ether, and a tertiary amine, which are common in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized starting from commercially available materials . The synthesis usually involves several steps, each introducing a new functional group or modifying an existing one .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, the ether group could react with strong acids, and the tertiary amine could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Syntheses of Substituted Derivatives : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were used in reactions to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. The Mitsunobu reaction, followed by alkaline hydrolysis, was employed for the synthesis of trans isomers from these cis isomers (Boev et al., 2015).

Catalysis and Oxidation Processes

  • Selective Aerobic Oxidation of Alcohols : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, in the presence of copper(I) chloride, acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Intermediate for Protein Tyrosine Kinase Inhibitor

  • Synthesis of an Important Intermediate : An efficient approach to the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, was proposed. This process involved a series of steps starting from 4-methylpyridinium and achieved a total yield of 80.2% (Chen Xin-zhi, 2011).

Chiral Auxiliary and Asymmetric Synthesis

  • Applications of a New Chiral Auxiliary : The use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis was explored, demonstrating its versatility in the preparation of enantiomerically pure compounds (Studer et al., 1995).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is flammable, it could pose a fire hazard. If it is toxic, it could pose a health hazard .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This would likely involve further studies on its physical and chemical properties, as well as its reactivity and interactions with other substances .

properties

IUPAC Name

tert-butyl 4-methyl-4-prop-2-enoxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h6H,1,7-11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVMKAWYUKNADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (4.30 g, 20.0 mmol) in DMF (50 mL) at 0° C. was added NaH (60 wt %) (1.60 g, 39.9 mmol). The mixture was then stirred at rt for 2 h. At this time allyl bromide (8.64 mL, 100 mmol) was added slowly over the course of 5 min. The reaction mixture was stirred at rt for 3 h. It was then cooled to 0° C. and quenched with sat. aq. ammonium chloride. The reaction mixture was extracted with ether. The organic phase was dried over MgSO4, filtered and concentrated to obtain a colorless oil, which was then purified by biotage, eluting with 0-25% EtOAc/hexane to isolate 3.1 g (61%) of tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 6.02-5.90 (m, 1H), 5.32 (dd, J=17.2, 1.7 Hz, 1H), 5.16 (dd, J=10.4, 1.4 Hz, 1H), 3.94-3.88 (m, 2H), 3.73 (br. s., 2H), 3.19 (br. s., 2H), 1.78 (d, J=13.1 Hz, 2H), 1.53-1.42 (m, 11H), 1.21 (s, 3H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
8.64 mL
Type
reactant
Reaction Step Three

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